molecular formula C17H10O3 B14490474 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- CAS No. 63440-61-9

1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)-

Cat. No.: B14490474
CAS No.: 63440-61-9
M. Wt: 262.26 g/mol
InChI Key: DUXLDWBPDRVYDF-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.

    2-Phenylindene-1,3-dione: Another indene derivative with a phenyl group attached.

    2-(2-Oxo-2-phenylethylidene)cyclopentane-1,3-dione: A structurally related compound with a cyclopentane ring.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63440-61-9

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-phenacylideneindene-1,3-dione

InChI

InChI=1S/C17H10O3/c18-15(11-6-2-1-3-7-11)10-14-16(19)12-8-4-5-9-13(12)17(14)20/h1-10H

InChI Key

DUXLDWBPDRVYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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